Phenoxy(pyrrolidin-2-yl)phosphinic acid
Description
Significance of Organophosphorus Compounds in Chemical Biology
Organophosphorus compounds, characterized by a carbon-phosphorus bond, are of immense importance in chemical biology. govinfo.govgoogle.com Their applications are wide-ranging, from their use as pesticides in agriculture to their critical role in medicine as antiviral and anticancer agents. govinfo.gov The unique properties of the phosphorus atom, such as its ability to form stable bonds and mimic the transition state of enzymatic reactions, make these compounds valuable tools for modulating biological processes. emedny.orgchemicalbook.com They are often employed as enzyme inhibitors, where the phosphinic acid group can act as a stable analogue of a tetrahedral transition state in amide bond hydrolysis. This inhibitory capacity is a cornerstone of their therapeutic potential.
Overview of Phosphinic Acid Chemistry and Applications
Phosphinic acids, with the general formula R₂P(O)OH, are a distinct class of organophosphorus compounds. google.com They are derivatives of hypophosphorous acid and are characterized by having two organic substituents and a hydroxyl group attached to the phosphorus atom. google.com This structure confers upon them a range of chemical properties that are leveraged in various applications. In medicinal chemistry, phosphinic acid derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. epsilon-chimie.com Their ability to act as mimics of carboxylic acids in biological systems, coupled with their unique coordination chemistry, also makes them useful in the development of new materials and catalysts.
The Pyrrolidine (B122466) Moiety in Medicinal and Synthetic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products, such as nicotine (B1678760) and proline, is a testament to its biological relevance. The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. This structural feature, along with its physicochemical properties like hydrophilicity and basicity, has led to its incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications.
Contextualizing Phenoxy(pyrrolidin-2-yl)phosphinic Acid within Phosphinic Acid Research
This compound integrates the key features of both phosphinic acids and the pyrrolidine scaffold. The presence of the phosphinic acid group suggests potential as an enzyme inhibitor or a modulator of other biological processes. The pyrrolidine ring provides a defined three-dimensional structure that can be tailored for specific biological targets. While detailed research on this specific compound is not extensively available in public literature, its structural components place it at the intersection of several important areas of chemical and medicinal research. The exploration of such hybrid molecules is a logical progression in the quest for novel therapeutic agents and chemical probes.
Chemical Profile of this compound
While extensive experimental data for this compound is not widely published, a chemical profile can be constructed based on its structure and predicted properties.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 99305-82-5 |
| Molecular Formula | C₁₀H₁₄NO₃P |
| Molecular Weight | 227.2 g/mol |
| Predicted Melting Point | 123-125 °C |
| Predicted Boiling Point | 377.6±52.0 °C |
| Predicted Density | 1.29±0.1 g/cm³ |
| Predicted pKa | 0.83±0.20 |
Note: The properties listed in this table are predicted and have not been experimentally verified in publicly available literature.
Synthesis and Chemical Properties
The synthesis of phosphinic acids containing heterocyclic moieties can be approached through various synthetic routes. Generally, the formation of the P-C bond is a key step. Methods such as the radical addition of bis(trimethylsiloxy)phosphine to N-vinylpyrrolidone have been used to create pyrrolidone-substituted phosphonites, which can then be further functionalized to the corresponding phosphinic acids. Another approach involves the Kabachnik–Fields reaction, which can be adapted for the synthesis of phosphorus-containing proline isosteres.
The chemical properties of this compound would be dictated by its functional groups. The phosphinic acid moiety can undergo reactions typical of this class, such as esterification and salt formation. The pyrrolidine ring's nitrogen atom can also participate in various chemical transformations. The interplay between the acidic phosphinic acid group and the basic pyrrolidine nitrogen could lead to interesting intramolecular interactions and unique reactivity.
Potential Applications and Research Directions
Given the biological activities associated with both phosphinic acids and pyrrolidine derivatives, this compound and its analogues could be of interest in several areas of research.
Enzyme Inhibition: The phosphinic acid group's ability to mimic the transition state of peptide bond hydrolysis makes it a candidate for the design of inhibitors for proteases and other hydrolases. emedny.org
Medicinal Chemistry: The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system. The combination of this moiety with a phosphinic acid could lead to the development of novel neuroactive compounds.
Materials Science: Phosphinic acids have been used as ligands for the creation of coordination polymers and metal-organic frameworks. The specific structure of this compound could impart unique properties to such materials.
Further research would be necessary to synthesize and characterize this compound, followed by in vitro and in vivo studies to explore its potential biological activities and therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
phenoxy(pyrrolidin-2-yl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO3P/c12-15(13,10-7-4-8-11-10)14-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSCIORWSJOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99305-82-5 | |
| Record name | Phenoxy(pyrrolidin-2-yl)phosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for Phenoxy Pyrrolidin 2 Yl Phosphinic Acid and Analogous Derivatives
General Synthetic Routes to Phosphinic Acids
The synthesis of phosphinic acids and their derivatives is a well-established field, offering a variety of methods to form the core phosphinoyl group (>P(O)-). These routes provide the foundational chemistry upon which a synthesis of Phenoxy(pyrrolidin-2-yl)phosphinic acid could be built.
Oxidation of Secondary Phosphine (B1218219) Oxides
A reliable and straightforward method for preparing phosphinic acids is the oxidation of secondary phosphine oxides (SPOs), which have the general formula R₂P(O)H. SPOs are tetrahedral phosphorus compounds that are significantly more stable than their precursor secondary phosphines (R₂PH) kent.ac.ukwikipedia.org. The oxidation step itself is typically efficient, employing common oxidizing agents.
Formation of SPOs : SPOs are commonly synthesized by reacting dialkyl phosphites or monoalkyl phosphonites with Grignard reagents kent.ac.ukresearchgate.net. Another route involves the controlled hydrolysis of chlorophosphines, such as the conversion of chlorodiphenylphosphine (B86185) to diphenylphosphine (B32561) oxide wikipedia.org.
Oxidation to Phosphinic Acids : The resulting SPO is then oxidized. While air or molecular oxygen can be used, hydrogen peroxide is a preferred and common laboratory oxidant for this transformation kent.ac.uknih.gov. The reaction involves the tautomerization of the SPO to its trivalent phosphinous acid form (R₂POH), which is then oxidized wikipedia.org.
An alternative oxidation method involves chlorinating the phosphine oxide with phosphorus pentachloride to generate a phosphinic acid chloride intermediate, which is subsequently hydrolyzed in situ to yield the final phosphinic acid kent.ac.uk. This method is reported to be particularly effective for higher molecular weight phosphinic acids kent.ac.uk.
Table 1: Common Oxidants for Secondary Phosphine Oxide (SPO) Conversion
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent | Preferred method for clean conversion kent.ac.uknih.gov. |
| Air / Oxygen (O₂) | Sparging through solution | Can be sufficient for many phosphines kent.ac.ukwikipedia.org. |
| Nitric Acid (HNO₃) | Fuming nitric acid | Historically used for early phosphinic acid synthesis kent.ac.uk. |
| Phosphorus Pentachloride (PCl₅) followed by H₂O | Two-step, one-pot | Forms phosphinic chloride intermediate kent.ac.uk. |
Alkylation of Phosphinic Acids and their Salts
The direct alkylation of phosphinic acids provides another route to their derivatives. This can be achieved through two main approaches: O-alkylation of a phosphinate salt or C-alkylation of an H-phosphinate ester.
O-Alkylation of Phosphinate Salts : In this method, the phosphinic acid is first deprotonated to form its corresponding sodium or potassium salt. This salt is then reacted with an alkylating agent, such as an alkyl halide, to form the phosphinate ester semanticscholar.org. This is a classic nucleophilic substitution reaction where the phosphinate anion acts as the nucleophile.
Alkylation of H-Phosphinate Esters : A more recent and versatile method involves the deprotonation of H-phosphinate esters (R'O-P(O)(H)R) using a strong base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures. The resulting phosphorus-centered anion is then alkylated by a wide range of electrophiles nih.govresearchgate.net. This approach allows for the synthesis of diverse, functionalized disubstituted phosphinate esters nih.gov. The reaction has been shown to be effective even with less reactive electrophiles like primary alkyl chlorides and secondary alkyl iodides nih.gov.
Table 2: Comparison of Alkylation Strategies for Phosphinic Acid Derivatives
| Method | Starting Material | Reagents | Product | Key Features |
|---|
Direct Esterification and Amidation Approaches for Phosphinic Acid Derivatives
Directly forming esters or amides from phosphinic acids by reaction with alcohols or amines is often challenging under conventional heating conditions scispace.comresearchgate.net. However, modern techniques have been developed to facilitate these transformations.
Microwave-Assisted Synthesis : Microwave (MW) irradiation has proven effective for the direct esterification of phosphinic acids with alcohols. This method is atom-efficient and avoids the need for solvents, although it may require higher temperatures scispace.comresearchgate.net. While successful for esterification, direct amidation under similar microwave conditions is often incomplete researchgate.net.
Use of Activating Agents : To overcome the low reactivity of phosphinic acids, activating agents can be employed. Reagents such as propylphosphonic anhydride (B1165640) (T3P®) can convert the phosphinic acid into a more reactive intermediate, which then readily reacts with alcohols or amines even at room temperature researchgate.net. This approach provides a chlorine-free alternative to traditional methods that rely on converting the acid to a phosphinic chloride first scispace.comresearchgate.net. Another method involves using a triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) redox pair, which can achieve direct mono-amidation of phosphonic and phosphoric acids rapidly semanticscholar.org.
Multicomponent Condensation Reactions for Phosphorus-Containing Compounds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. In organophosphorus chemistry, MCRs are used to construct a variety of compounds, including heterocyclic phosphonates and phosphinates researchgate.net.
One notable example is the Kabachnik-Fields reaction, which is a three-component condensation of an amine, a carbonyl compound, and a >P(O)H species like a dialkyl phosphite (B83602) or a secondary phosphine oxide researchgate.net. This reaction is a powerful tool for synthesizing α-aminophosphonates and their analogues. MCRs have also been applied to synthesize novel phosphorus-sulfur macrocycles and poly(α-aminophosphine chalcogenide)s, demonstrating the broad utility of this strategy for creating diverse phosphorus-containing structures nih.govresearchgate.netsurfacesciencewestern.com.
Methodologies for Incorporating the Pyrrolidine (B122466) Moiety
A convenient route to pyrrolidones substituted with phosphorus groups involves the radical addition of bis(trimethylsiloxy)phosphine to N-vinylpyrrolidone. This reaction proceeds regioselectively and yields a 2-pyrrolidone-substituted ethylphosphonite, which can be further functionalized to produce the desired phosphinic acids researchgate.netbohrium.com. Another sophisticated approach is the diastereospecific 1,3-dipolar cycloaddition of a nitrone containing a phosphonate (B1237965) group to an alkene. Subsequent chemical transformations of the resulting isoxazolidine (B1194047) can lead to highly functionalized (pyrrolidin-2-yl)phosphonates nih.gov. These methods provide powerful tools for accessing the specific combination of the pyrrolidine ring and the phosphorus center required for the target compound.
Stereoselective Synthesis of Pyrrolidine Rings
The chiral pyrrolidine scaffold is a common motif in many biologically active compounds, and numerous stereoselective methods have been developed for its synthesis. unibo.it These methods can be broadly categorized into those that start from chiral precursors like proline and those that construct the ring from acyclic starting materials using asymmetric catalysis or chiral auxiliaries. mdpi.com
One of the most powerful techniques for constructing highly functionalized pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. researchgate.netua.es Catalytic asymmetric versions of this reaction, often employing metal catalysts such as silver(I) or copper(I), can produce pyrrolidines with high enantiomeric excess. acs.orgrsc.org For instance, Ag(I)-catalyzed asymmetric [C+NC+CC] coupling provides a convenient route to diverse and highly functionalized pyrrolidine structures. acs.org
Organocatalysis has also emerged as a potent tool for the asymmetric synthesis of substituted pyrrolidines. nih.gov Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are effective catalysts for various transformations that lead to chiral pyrrolidines. unibo.itnih.gov Furthermore, biocatalytic approaches using enzymes like transaminases offer an alternative route to enantiopure 2-substituted pyrrolidines from commercially available ω-chloroketones, achieving high yields and excellent enantiomeric excesses (>99.5% ee). nih.govacs.org
Multicomponent reactions (MCRs) provide an efficient pathway to diastereomerically pure substituted pyrrolidines, constructing up to three stereogenic centers in a single operation. acs.orgnih.govnih.gov Other notable methods include the stereoselective reduction of substituted pyrroles and the functionalization of readily available chiral pool materials like 4-hydroxyproline (B1632879). mdpi.comresearchgate.net
Functionalization of Pyrrolidine Derivatives with Phosphorus-Containing Groups
Introducing a phosphorus-containing group onto the pyrrolidine ring is a critical step. This can be achieved either by building the ring from a precursor already containing the phosphorus moiety or by functionalizing a pre-formed pyrrolidine.
One approach involves the 1,3-dipolar cycloaddition of a C-phosphorylated nitrone, such as N-benzyl-C-(diethoxyphosphoryl)nitrone, with an alkene. This method leads to the diastereospecific formation of an isoxazolidine-3-ylphosphonate, which can then be converted into the desired functionalized (pyrrolidin-2-yl)phosphonate. nih.gov
Alternatively, a pre-formed pyrrolidine derivative can be functionalized. For example, a method for the asymmetric synthesis of ring-functionalized pyrrolidines employs sulfinimine-derived 3-oxo pyrrolidine phosphonates. nih.gov These intermediates can undergo further reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce additional functionality. nih.gov A different strategy involves the radical addition of bis(trimethylsiloxy)phosphine to N-vinylpyrrolidone, which regioselectively produces a 2-pyrrolidone-substituted ethylphosphonite, a versatile intermediate for various phosphonic and phosphinic acid derivatives. researchgate.netbohrium.com The synthesis of pyrrolidine-derived α-aminophosphonates has also been achieved through the diastereoselective addition of lithium methyl phosphonate to an N-sulfinyl β-amino ester derivative. mdpi.com
Strategies for Constructing the Phenoxy Linkage
The formation of the phenoxy group is typically accomplished through etherification reactions.
Etherification Reactions involving Phenols and Pyrrolidine-Based Intermediates
The Williamson ether synthesis is a common and high-yielding method for forming phenol (B47542) ethers. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. wikipedia.org In the context of synthesizing the target molecule, this would involve reacting a phenoxide with a pyrrolidine derivative bearing a suitable leaving group at the phosphorus atom.
An analogous strategy is seen in the synthesis of antiviral drugs, where the Williamson reaction is used to form an ether linkage between a 4-hydroxyproline derivative and a heterocyclic chloride, such as 1-chloroisoquinoline (B32320) or 6-chlorophenanthridine, in the presence of a base like potassium tert-butoxide or cesium carbonate. mdpi.com
Modern catalytic methods also provide efficient routes for C-O bond formation. Palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate have been established to produce allylic aryl ethers under mild conditions, demonstrating the utility of transition metal catalysis in forming such linkages. frontiersin.org While bis-aryl ethers require different methods like the Ullmann condensation, the formation of an O-P bond can be considered analogous to standard etherification. wikipedia.org
Stereoselective Synthesis of this compound Derivatives
A comprehensive stereoselective synthesis of the target molecule would integrate the strategies mentioned above, employing methods that control the stereochemistry at both the carbon and phosphorus centers.
Chiral Auxiliaries and Catalytic Asymmetric Approaches
The stereochemistry of the pyrrolidine ring can be established using either chiral auxiliaries or catalytic asymmetric methods. Chiral auxiliaries, such as Oppolzer's sultam or Evans oxazolidinones, can direct the stereochemical outcome of reactions like 1,3-dipolar cycloadditions to form a specific diastereomer of the pyrrolidine ring. acs.orgacs.org These auxiliaries can be removed in a later step.
Catalytic asymmetric approaches offer a more atom-economical route. researchgate.netnih.gov For instance, a metal-catalyzed (e.g., Cu(I) or Ag(I)) asymmetric 1,3-dipolar cycloaddition could be employed to synthesize an enantiomerically enriched 2-substituted pyrrolidine ester. acs.orgrsc.org This intermediate would then be further functionalized. Organocatalysis also presents a powerful tool for establishing the initial chirality of the pyrrolidine ring. rsc.org
The stereochemistry at the phosphorus center (P-stereogenicity) can be challenging to control. Organocatalytic methods are emerging for the construction of P-stereogenic molecules, for example, through the desymmetrization of pro-chiral phosphonic dichlorides using hydrogen bond donor catalysts. nih.gov
A plausible synthetic sequence could begin with an asymmetric cycloaddition to form a chiral pyrrolidine, followed by functional group manipulations to allow for coupling with a phosphorus-containing moiety, and finally, the stereocontrolled introduction of the phenoxy group onto the phosphorus center.
Diastereoselective Synthesis via Key Intermediates
Diastereoselective strategies rely on the influence of an existing stereocenter to direct the formation of a new one. researchgate.net A synthesis could commence with a chiral starting material, such as a derivative of L-proline or 4-hydroxy-L-proline. mdpi.com The inherent chirality of this starting material would then guide the subsequent transformations.
For example, a key intermediate such as a chiral sulfinimine-derived pyrrolidine phosphonate can be synthesized with high diastereoselectivity. nih.govmdpi.com This intermediate, possessing a defined stereochemistry at C2 of the pyrrolidine ring, can then be elaborated. The subsequent reaction to attach the phenoxy group to the phosphorus atom would proceed, and the diastereomeric products would need to be separated if the reaction is not stereospecific.
The hydrogenation of highly substituted pyrrole (B145914) systems over heterogeneous catalysts like rhodium on alumina (B75360) can also proceed with excellent diastereoselectivity, providing access to functionalized pyrrolidines with multiple, well-defined stereocenters. researchgate.net These intermediates can then be subjected to phosphinylation and etherification to yield the final product.
The table below summarizes the diastereomeric ratios achieved in selected stereoselective syntheses of pyrrolidine derivatives, illustrating the high level of control possible with modern synthetic methods.
| Reaction Type | Catalyst/Auxiliary | Substrates | Diastereomeric Ratio (dr) | Reference |
| 1,3-Dipolar Cycloaddition | Ag2CO3 | N-tert-Butanesulfinylazadiene, Azomethine ylide | >95:5 | ua.esacs.org |
| Multicomponent Reaction | TiCl4 | Phenyldihydrofuran, N-tosyl imino ester, Silane | Single diastereomer | acs.orgnih.gov |
| Hydrogenation | Rh/Al2O3 | N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | 95% de | researchgate.net |
| Sulfinimine Addition | N/A | Sulfinyl imine, Lithium methyl phosphonate | High diastereoselectivity | mdpi.com |
Resolution Methodologies for Enantiopure Compoundsnih.gov
The synthesis of this compound and its derivatives often results in a racemic mixture, as the phosphorus atom is a stereogenic center. The separation of these enantiomers is crucial for investigating their specific biological activities and for the development of stereochemically pure therapeutic agents. Several methodologies can be employed to resolve these racemic mixtures and obtain enantiopure compounds. These methods primarily include classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography.
Classical Resolution via Diastereomeric Crystallization
A widely used and effective method for resolving chiral acids is the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine. This technique relies on the differential solubility of the resulting diastereomeric salt pairs, allowing for their separation by fractional crystallization. For phosphinic acids, chiral amines such as brucine, strychnine, or synthetic chiral amines can be used. The process involves reacting the racemic phosphinic acid with a single enantiomer of the chiral base in a suitable solvent. One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. After separation, the desired enantiomer of the phosphinic acid can be liberated from the salt by treatment with a strong acid.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. This method takes advantage of the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For phosphinic acids, lipases and proteases are commonly employed. The resolution can be performed on the phosphinic acid itself or, more commonly, on a corresponding ester derivative. In the case of a racemic phosphinate ester, an enzyme can selectively hydrolyze one enantiomer, leaving the other unreacted. The resulting mixture of the hydrolyzed phosphinic acid and the unreacted ester can then be easily separated. For instance, the bacterial phosphotriesterase has been shown to catalyze the stereoselective hydrolysis of phosphinate esters with high efficiency.
Chiral Chromatography
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and, thus, their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving optimal separation. This method is particularly useful for the separation of small quantities of material and for analytical purposes to determine the enantiomeric excess (ee) of a sample.
Interactive Data Table: Comparison of Resolution Methodologies for Chiral Phosphinic Acids
| Methodology | Principle | Typical Reagents/Materials | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts with different solubilities. | Chiral amines (e.g., brucine, (R/S)-1-phenylethylamine) | Scalable, cost-effective for large quantities. | Relies on trial-and-error for solvent and resolving agent selection; may require multiple recrystallizations. |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Lipases, proteases, phosphotriesterases. | High enantioselectivity, mild reaction conditions. | Substrate-specific, may require optimization of enzyme and reaction conditions. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral columns (e.g., polysaccharide-based) | Direct separation, applicable to a wide range of compounds, high purity achievable. | Can be expensive for large-scale separations, requires specialized equipment. |
Post-Synthetic Modifications and Derivatization
Following the synthesis of this compound, further chemical modifications can be undertaken to generate a library of analogous derivatives. These modifications can be targeted at the phosphinic acid moiety, the pyrrolidine ring, or the phenoxy group, allowing for the fine-tuning of the compound's physicochemical and biological properties.
Modifications at the Phosphinic Acid Moiety
The phosphinic acid group is a versatile functional handle for derivatization. One of the most common modifications is esterification . The phosphinic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), or by conversion to a more reactive intermediate like a phosphinic chloride followed by reaction with an alcohol. This allows for the introduction of a wide variety of alkyl or aryl groups. Another important transformation is the formation of phosphinic amides by coupling the phosphinic acid with a primary or secondary amine using standard peptide coupling reagents.
Modifications at the Pyrrolidine Ring
The secondary amine within the pyrrolidine ring of this compound is a key site for derivatization. N-acylation is a straightforward modification that can be achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base. This introduces an amide functionality on the pyrrolidine nitrogen. Similarly, N-alkylation can be performed using an alkyl halide, and N-sulfonylation can be achieved with a sulfonyl chloride. These modifications can significantly alter the steric and electronic properties of the pyrrolidine ring.
Modifications at the Phenoxy Group
The phenoxy group can also be a target for modification, particularly if it is substituted. For instance, if the phenyl ring of the phenoxy group contains other functional groups, these can be further manipulated. For example, a nitro group could be reduced to an amine, which can then be acylated or alkylated. A hydroxyl group could be etherified or esterified. These modifications allow for the exploration of the structure-activity relationship related to the phenoxy substituent.
Interactive Data Table: Examples of Post-Synthetic Modifications of Pyrrolidinylphosphinic Acid Analogs
| Modification Type | Reaction | Reactants | Resulting Functional Group | Potential for Diversification |
| Phosphinic Acid Derivatization | Esterification | Alcohol, Coupling Agent (e.g., EDC) | Phosphinate Ester | Introduction of various alkyl or aryl ester groups. |
| Phosphinic Acid Derivatization | Amidation | Amine, Coupling Agent (e.g., HATU) | Phosphinic Amide | Formation of a wide range of amide derivatives. |
| Pyrrolidine Ring Derivatization | N-Acylation | Acyl Chloride, Base | N-Acyl Pyrrolidine | Introduction of diverse acyl substituents. |
| Pyrrolidine Ring Derivatization | N-Alkylation | Alkyl Halide, Base | N-Alkyl Pyrrolidine | Introduction of various alkyl groups. |
| Phenoxy Group Modification | (If substituted) | Varies depending on the substituent | Varies | Allows for functional group interconversion on the aromatic ring. |
Advanced Structural Elucidation and Characterization of Phenoxy Pyrrolidin 2 Yl Phosphinic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphinic Acid Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For Phenoxy(pyrrolidin-2-yl)phosphinic acid, a combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional (2D) experiments, provides a complete picture of the atomic connectivity and stereochemical arrangement.
³¹P NMR Chemical Shifts and Coupling Constants
³¹P NMR is particularly informative for phosphorus-containing compounds, offering insights directly into the chemical environment of the phosphorus atom. huji.ac.il As a phosphinic acid derivative, the phosphorus center in this compound is pentavalent.
The ³¹P chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus atom. For aminophosphonates and related phosphinic acids, these shifts can vary over a wide range. nih.gov The electronic environment created by the phenoxy and pyrrolidin-2-yl groups dictates the specific resonance. The pKa values of related aminophosphonates have been shown to be in the range of 1.3-9.1, which influences the protonation state and thus the chemical shift in different solvents. nih.gov
Coupling constants provide valuable information about neighboring atoms. One-bond coupling between phosphorus and a directly attached proton (¹JP-H), if observable for the acidic proton, is typically large, often in the range of 600-700 Hz. huji.ac.il Smaller, multi-bond couplings are also expected:
Two-bond coupling (²JP-H): Between the phosphorus atom and the proton at the C2 position of the pyrrolidine (B122466) ring. These are typically in the 20-30 Hz range. huji.ac.il
Three-bond coupling (³JP-H): Between the phosphorus atom and protons on the C3 position of the pyrrolidine ring, and potentially through the oxygen to the ortho-protons of the phenoxy ring. These are generally smaller, around 5-10 Hz. huji.ac.il
These coupling patterns are instrumental in confirming the direct attachment of the pyrrolidine ring to the phosphorus atom.
| Parameter | Typical Value / Range | Information Yielded |
|---|---|---|
| ³¹P Chemical Shift (δ) | Variable, depends on substituents and pH | Electronic environment of the Phosphorus atom |
| ¹JP-H (acidic proton) | ~600-700 Hz | Confirms P-H bond |
| ²JP-H (pyrrolidine C2-H) | ~20-30 Hz | Confirms P-C-H connectivity |
| ³JP-H (pyrrolidine C3-H₂, phenoxy ortho-H) | ~5-10 Hz | Confirms P-O-C-H and P-C-C-H connectivity |
¹H and ¹³C NMR Analysis of Pyrrolidine and Phenoxy Moieties
¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Phenoxy Moiety: The phenoxy group, a monosubstituted benzene (B151609) ring, gives rise to characteristic signals in the aromatic region of the NMR spectra.
¹H NMR: The five aromatic protons typically appear between 6.8 and 7.5 ppm. The ortho-protons (adjacent to the oxygen) are usually the most deshielded, followed by the para-proton and then the meta-protons, resulting in complex multiplets.
¹³C NMR: Six distinct signals are expected. The carbon atom directly attached to the oxygen (ipso-carbon) is the most downfield (typically >150 ppm), while the other carbons resonate in the 115-130 ppm range. researchgate.net
Pyrrolidine Moiety: The saturated five-membered ring exhibits signals in the aliphatic region. The chemical shifts are influenced by the electronegative nitrogen atom and the phosphinic acid group. ipb.pt
¹H NMR: The proton at the C2 position is attached to a carbon bonded to both nitrogen and phosphorus, causing it to be the most downfield of the aliphatic protons. The remaining methylene (B1212753) protons (at C3, C4, and C5) would appear as complex, overlapping multiplets further upfield.
¹³C NMR: The C2 carbon, being adjacent to both N and P, would be the most downfield among the pyrrolidine carbons. The C5 carbon, adjacent only to nitrogen, would be next, followed by the C3 and C4 carbons. researchgate.net
| Moiety | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phenoxy | Ortho-H | ~7.2-7.4 | ~120-122 |
| Meta-H | ~6.9-7.1 | ~129-130 | |
| Para-H | ~7.1-7.3 | ~124-126 | |
| Ipso-C | - | ~150-155 | |
| Pyrrolidine | C2-H | ~3.5-4.0 | ~55-60 |
| C3-H₂ | ~1.8-2.2 | ~28-32 | |
| C4-H₂ | ~1.7-2.1 | ~24-28 | |
| C5-H₂ | ~3.0-3.5 | ~45-50 |
2D NMR Techniques for Connectivity and Stereochemical Analysis
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the pyrrolidine ring, starting from the C2 proton and moving around the ring to C5. It would also confirm the coupling relationships between the ortho, meta, and para protons of the phenoxy group. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for establishing the connectivity between the different moieties. Key expected correlations would include the C2 proton of the pyrrolidine ring to the phosphorus atom, and the ortho-protons of the phenoxy ring to the phosphorus atom (through the oxygen), confirming the P-O-C linkage.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a chiral center at C2, NOESY or ROESY could help determine the relative stereochemistry of the substituents on the pyrrolidine ring by observing spatial proximities between the C2 proton and other protons on the ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₁₀H₁₄NO₃P.
Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule. Analysis in both positive and negative ion modes would yield different adducts, further confirming the molecular weight. Predicted m/z values for common adducts are listed below. uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₅NO₃P]⁺ | 228.07842 |
| [M+Na]⁺ | [C₁₀H₁₄NNaO₃P]⁺ | 250.06036 |
| [M-H]⁻ | [C₁₀H₁₃NO₃P]⁻ | 226.06386 |
| [M+HCOO]⁻ | [C₁₁H₁₅NO₅P]⁻ | 272.06934 |
Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion to produce smaller fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For organophosphorus compounds, fragmentation often involves rearrangements and simple cleavages. oup.comoup.com Key fragmentation pathways for this compound would likely include:
Loss of the phenoxy radical: Cleavage of the P-O bond to lose a C₆H₅O• group (m/z 93).
Loss of phenol (B47542): Cleavage of the P-O bond with a hydrogen rearrangement to lose C₆H₆O (m/z 94).
Cleavage within the pyrrolidine ring: Resulting in various smaller fragments characteristic of the pyrrolidine structure.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
For this compound, which contains a chiral center at the C2 position of the pyrrolidine ring, X-ray crystallography is the most powerful method for determining the absolute configuration . rsc.org By using anomalous dispersion, the analysis can distinguish between the two possible enantiomers (R and S). The relative stereochemistry of substituted (pyrrolidin-2-yl)phosphonates has been unequivocally determined using this method on suitable crystalline derivatives. nih.gov
Furthermore, the crystal structure reveals how the molecules pack in the solid state. It would identify and characterize intermolecular interactions, such as hydrogen bonds. Strong hydrogen bonds are expected between the acidic P-OH group of one molecule and the nitrogen or phosphinyl oxygen of a neighboring molecule, which would govern the crystal lattice structure. nih.gov
Computational Chemistry and Theoretical Investigations of Phenoxy Pyrrolidin 2 Yl Phosphinic Acid
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a principal computational tool for predicting the structural and electronic properties of organophosphorus compounds with a high degree of accuracy. For Phenoxy(pyrrolidin-2-yl)phosphinic acid, DFT calculations are instrumental in optimizing the molecular geometry, determining bond lengths and angles, and understanding the distribution of electrons within the molecule. Such studies typically employ hybrid functionals, like B3LYP, in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netwikipedia.org
For a molecule like this compound, the HOMO is expected to be localized primarily on the phenoxy group and the lone pairs of the oxygen and nitrogen atoms, which are the most electron-rich regions. Conversely, the LUMO is likely to be distributed over the phosphinic acid moiety and the pyrrolidine (B122466) ring, indicating these as potential sites for nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Organophosphorus Compounds
| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Phenylphosphinic Acid Derivative | -6.5 to -7.5 | -0.5 to -1.5 | 5.0 to 7.0 |
| Pyrrolidine Derivative | -5.8 to -6.8 | 1.0 to 2.0 | 6.8 to 8.8 |
| Phenoxy Derivative | -6.0 to -7.0 | -0.8 to -0.2 | 5.2 to 6.8 |
Electrostatic Potential and Fukui Indices
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the phosphinic acid and phenoxy groups, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the acidic proton and parts of the pyrrolidine ring, marking them as sites for nucleophilic interaction.
Fukui indices are another set of reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. nih.govresearchgate.net These indices can precisely identify the atoms most likely to participate in nucleophilic (f+), electrophilic (f-), or radical (f0) attacks. In the context of this compound, the phosphorus atom is expected to have a high f+ value, indicating its electrophilic character, while the oxygen and nitrogen atoms would exhibit high f- values, highlighting their nucleophilic nature. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. For the synthesis and reactions of this compound, such studies can provide a step-by-step understanding of bond formation and cleavage events.
Transition State Analysis for Key Synthetic Steps
The synthesis of α-aminophosphinic acids often involves multicomponent reactions like the Kabachnik-Fields or Pudovik reaction. mdpi.comnih.govnih.gov Transition state analysis for these reactions can reveal the energy barriers associated with each step and help in understanding the reaction kinetics and stereoselectivity. For instance, in a phospha-Mannich type reaction leading to the formation of the P-C bond in this compound, computational modeling can determine the structure and energy of the transition state, providing insights into the concerted or stepwise nature of the mechanism. researchgate.netnih.gov These calculations can also aid in the design of more efficient catalysts by identifying the key interactions that stabilize the transition state. e3s-conferences.org
Mechanistic Pathways of P-C Bond Formation and Cleavage
The formation of the P-C bond is a critical step in the synthesis of phosphinic acids. Computational studies on related systems have shown that this can occur through various mechanisms, including nucleophilic addition of a P-H group to an imine. nih.gov DFT calculations can map out the potential energy surface for such reactions, identifying the most favorable pathway.
Conversely, the cleavage of the P-C bond is also of significant interest, particularly in the context of the metabolic stability of phosphinate-based drugs. Theoretical investigations can model the hydrolytic or enzymatic cleavage of the P-C bond, determining the activation energies and the nature of the intermediates involved. nih.gov For this compound, understanding the stability of the P-C bond is crucial for its potential applications.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them.
The pyrrolidine ring in the molecule can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govnih.gov The relative energies of these conformers are influenced by the substituents on the ring. Similarly, rotation around the P-O, O-C, and P-C bonds will lead to a complex conformational landscape.
Lack of Publicly Available Research on Molecular Dynamics Simulations of this compound in Solution
Despite a thorough search of available scientific literature, no specific studies detailing the molecular dynamics (MD) simulations for the solution-state behavior of this compound were identified.
While research exists on the conformational analysis and molecular dynamics of related pyrrolidine derivatives, the specific application of these theoretical investigations to this compound has not been documented in publicly accessible research. Studies on other molecules containing the pyrrolidine ring do, however, highlight the methodologies that could be applied to understand its solution-state behavior. These approaches often involve:
Force Field Parameterization: Developing or adapting a set of parameters that accurately describe the intramolecular and intermolecular forces governing the atoms of this compound.
Solvent Modeling: Creating a simulated environment that mimics the properties of a specific solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to observe how the compound interacts with solvent molecules.
Simulation and Trajectory Analysis: Running the simulation for a sufficient length of time to allow the molecule to explore its conformational space. The resulting trajectory is then analyzed to identify stable conformations, hydrogen bonding patterns, and other dynamic properties.
Such a computational study on this compound would be invaluable for elucidating its three-dimensional structure in a solvated state and for predicting its behavior in different chemical environments. However, at present, this specific area of research remains to be explored.
Mechanistic Studies of Biological Activity of Phenoxy Pyrrolidin 2 Yl Phosphinic Acid and Its Analogs
Enzyme Inhibition Mechanisms
Analogs of phenoxy(pyrrolidin-2-yl)phosphinic acid, particularly phosphinic peptides, are well-documented as potent inhibitors of various enzymes, most notably zinc metalloproteases. nih.govacs.orgresearchgate.net Their inhibitory action is primarily attributed to their ability to act as transition-state analogs. nih.govacs.org
Phosphinic acid-based inhibitors are designed to mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by proteases. nih.govresearchgate.net The phosphinic acid group, -P(O)(OH)-, is structurally similar to the unstable tetrahedral intermediate formed when a water molecule attacks the scissile peptide bond in a substrate. acs.org This mimicry allows the inhibitor to bind to the enzyme's active site with a much higher affinity than the actual substrate. nih.gov
For instance, phosphinic peptides have been established as transition-state analogue inhibitors of zinc metalloproteases like thermolysin and angiotensin-converting enzyme (ACE). nih.govacs.org The high binding affinity is not just due to strong chelation of the active site zinc ion, but more significantly, to the optimized network of interactions that replicate the transition state of the enzymatic reaction. acs.orgresearchgate.net The hydrolytically stable phosphinic acid moiety replaces the scissile peptide bond, effectively blocking the enzyme's catalytic activity. nih.gov This mechanism has been validated through crystallographic analysis of enzyme-inhibitor complexes, which show the phosphinic acid group positioned in the active site, mimicking the geometry of the transient gem-diol species. acs.org
The interaction of phosphinic acid-based inhibitors with their target enzymes is typically a reversible process. nih.gov Unlike irreversible inhibitors that form a stable, covalent bond with the enzyme, phosphinic acid analogs bind non-covalently in the active site. libretexts.org The high affinity of this binding, however, can sometimes lead to very slow dissociation rates, a characteristic of "slow-binding" inhibitors. documentsdelivered.com
| Inhibitor Type | Binding Characteristics | Effect on Enzyme | Kinetic Profile |
| Reversible | Non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) | Enzyme activity can be restored by removing the inhibitor | Characterized by an equilibrium between inhibitor, enzyme, and enzyme-inhibitor complex (e.g., competitive, non-competitive) |
| Irreversible | Covalent bond formation with the enzyme | Permanent inactivation of the enzyme | Rate of inactivation is time-dependent and often not reversible under physiological conditions |
| Slow-Binding | Often high-affinity reversible inhibitors with slow association and/or dissociation rates | A time-dependent onset of inhibition is observed | The equilibrium between the enzyme and inhibitor is reached slowly |
The high affinity and specificity of phosphinic acid inhibitors are dictated by a series of precise interactions within the enzyme's active site. researchgate.net In the case of zinc metalloproteases, the phosphinic acid group directly interacts with the catalytic zinc ion. nih.govresearchgate.net The oxygen atoms of the phosphinate coordinate with the zinc, mimicking the interaction of the tetrahedral intermediate's oxygens. wikipedia.org
Beyond the zinc coordination, other functional groups of the inhibitor form crucial interactions with the enzyme's subsites. For example, in a phosphinic tripeptide mimetic, DG013A, targeting the M1-aminopeptidase ERAP1, the following interactions were observed in its crystal structure:
The primary amine of the inhibitor binds in the N-terminal pocket of the enzyme. nih.gov
The phosphinic acid group binds the zinc ion and interacts with a catalytic tyrosine residue. nih.gov
The backbone amide engages with the GAMEN-loop of the enzyme. nih.gov
Side chains mimicking natural amino acids fit into their respective specificity pockets (S1, S1', S2'). nih.gov
These multiple points of contact contribute to the high binding affinity and selectivity of the inhibitor. acs.org
Regarding covalent adduct formation, phosphinic acid inhibitors typically act as non-covalent transition-state analogs. researchgate.net Their mechanism does not usually involve the formation of a stable covalent bond with the enzyme. However, the term "covalent adduct" can sometimes refer to the coordination bond formed between the phosphinic acid and the active site metal ion (like zinc), which is a key feature of their binding mechanism. nih.gov It is important to distinguish this from the irreversible covalent modification of amino acid residues in the active site, which is characteristic of a different class of inhibitors. nih.gov
Role of the Phosphinic Acid Moiety in Biological Recognition
The phosphinic acid group is a cornerstone of the biological activity of many enzyme inhibitors, primarily due to its structural and electronic resemblance to key biological functional groups and reaction intermediates. Its pentavalent phosphorus center and associated oxygen atoms allow it to engage in interactions critical for molecular recognition within an enzyme's active site.
Mimicry of Biological Phosphates or Carboxylic Acids
A key feature of the phosphinic acid moiety is its ability to act as a bioisostere—a stable chemical mimic—of biological phosphates and the tetrahedral transition states of carboxylate-based reactions, such as peptide bond hydrolysis. researchgate.netnih.gov
Transition-State Analogy: Many enzymes, particularly proteases and esterases, function by stabilizing a high-energy tetrahedral transition state formed during the hydrolysis of an amide or ester bond. nih.gov The phosphinic acid group, with its stable tetrahedral geometry around the phosphorus atom, serves as an excellent mimic of this transient state. nih.govresearchgate.net Unlike the actual transition state, the phosphinate is hydrolytically stable, allowing it to bind tightly within the active site without being processed, leading to potent competitive inhibition. researchgate.netnih.gov This strategy has been successfully employed in designing inhibitors for various enzymes, including metalloproteases and aspartic acid proteinases. researchgate.net
Phosphate (B84403) and Carboxylate Mimicry: The phosphinic acid group can also function as a mimic of phosphate esters or carboxylic acids. nih.govrsc.org It shares key features with these groups, such as a tetrahedral structure and the ability to be ionized at physiological pH, allowing it to occupy binding sites intended for phosphate or carboxylate groups in substrates. nih.gov However, the substitution of an oxygen atom (in phosphates) or a carbon atom (in carboxylates) with the central phosphorus atom, along with the presence of P-C bonds instead of P-O or C-C/C-O bonds, alters its chemical properties. The P-C bond is resistant to enzymatic cleavage, making phosphinic acids robust analogs of their biological counterparts. nih.gov Furthermore, the acidity of phosphinic acids is generally higher than that of corresponding carboxylic acids, which can influence the electrostatic interactions within the active site. rsc.org
| Feature | Phosphinate Moiety | Carboxylate T.S. Mimic | Phosphate Moiety |
|---|---|---|---|
| Geometry | Tetrahedral | Tetrahedral | Tetrahedral |
| Hybridization of Central Atom | sp³ | sp³ | sp³ |
| Typical pKₐ₁ | 1.0 - 2.5 | N/A (transient) | 1.0 - 2.1 |
| Hydrolytic Stability | High | Unstable | Labile |
Hydrogen Bonding Network Analysis
The ability to form strong and directional hydrogen bonds is fundamental to the high-affinity binding of inhibitors to their target enzymes. The functional groups within this compound provide multiple opportunities for establishing a robust hydrogen-bonding network within a protein active site.
In addition to the phosphinic acid group, the secondary amine (N-H) within the pyrrolidine (B122466) ring provides another crucial hydrogen bond donor site. This allows for additional interactions that can enhance both affinity and specificity by anchoring the inhibitor to a specific region of the active site. nih.gov The phenoxy group, while primarily involved in hydrophobic interactions, has an ether oxygen that can act as a weak hydrogen bond acceptor.
The collective ability of these functional groups to engage in multiple hydrogen bonds simultaneously allows the inhibitor to form a stable complex with the enzyme, effectively blocking its catalytic function.
| Functional Group in Compound | H-Bond Role | Potential Protein Partner (Amino Acid Side Chains or Backbone) |
|---|---|---|
| Phosphinyl Oxygen (P=O) | Acceptor | Arg, Lys, Ser, Thr, Asn, Gln, His, Trp, Backbone N-H |
| Phosphinyl Hydroxyl (P-OH) | Donor & Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, His, Backbone C=O |
| Pyrrolidine Amine (N-H) | Donor | Asp, Glu, Ser, Thr, Asn, Gln, Backbone C=O |
| Phenoxy Ether (-O-) | Acceptor (weak) | Ser, Thr, Asn, Gln, Backbone N-H |
Structure Activity Relationship Sar and Rational Design of Phenoxy Pyrrolidin 2 Yl Phosphinic Acid Analogues
Systematic Modification of the Phenoxy Group
The phenoxy group in Phenoxy(pyrrolidin-2-yl)phosphinic acid serves as a crucial component for interaction with target enzymes, often occupying a specific binding pocket. Its electronic and steric properties can be finely tuned through substitution on the aromatic ring, and the nature of its linkage to the phosphorus atom can also be varied to influence binding affinity and selectivity.
The electronic nature and position of substituents on the phenyl ring can dramatically alter the inhibitory potency of phosphinic acid-based inhibitors. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the phosphinic acid and influence hydrophobic and electronic interactions within the enzyme's active site.
Research on analogous phosphinic acid inhibitors targeting metalloproteases has shown that the introduction of substituents on the aromatic ring can lead to significant changes in inhibitory activity. For instance, the position of the substituent is often critical, with para-substitution frequently being favored as it allows the substituent to project into a specific sub-pocket of the enzyme active site.
To illustrate the potential impact of such modifications, consider the hypothetical data in the table below, which showcases how different substituents on the phenoxy ring might influence the inhibitory activity (e.g., IC50) against a target enzyme.
Table 1: Hypothetical Inhibitory Activity of this compound Analogues with Substituents on the Aromatic Ring
| Compound | Substituent (R) | Position | Hypothetical IC50 (nM) |
|---|---|---|---|
| 1a | -H | - | 100 |
| 1b | -CH3 | para | 75 |
| 1c | -OCH3 | para | 50 |
| 1d | -Cl | para | 80 |
| 1e | -CF3 | para | 60 |
| 1f | -NO2 | para | 120 |
| 1g | -OCH3 | meta | 90 |
| 1h | -OCH3 | ortho | 150 |
This table is for illustrative purposes only and does not represent actual experimental data.
As suggested by this hypothetical data, electron-donating groups like methoxy (B1213986) at the para position could enhance activity, potentially through favorable electronic interactions or by occupying a hydrophobic pocket. Conversely, bulky ortho substituents might introduce steric hindrance, leading to a decrease in potency.
Variations in the linker can also influence the metabolic stability of the compound. For example, an ether linkage might be susceptible to cleavage by metabolic enzymes, whereas a more robust carbon-phosphorus bond could enhance the compound's in vivo half-life.
Exploration of the Pyrrolidine (B122466) Ring Modifications
The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its conformational flexibility and the stereochemical complexity it introduces. nih.gov Modifications to this ring can profoundly impact an inhibitor's activity and selectivity.
The pyrrolidine ring in this compound contains a chiral center at the 2-position. The absolute stereochemistry at this position is often critical for biological activity, as enzymes are chiral macromolecules that can differentiate between enantiomers. One enantiomer will typically exhibit significantly higher potency than the other because it can achieve a more favorable binding orientation within the active site.
For instance, in many enzyme inhibitors, the (S)- or (R)-configuration at a key chiral center is essential for aligning other functional groups for optimal interaction with the target. The specific stereochemical preference would need to be determined experimentally for any given target enzyme.
Introducing substituents on the pyrrolidine ring is a common strategy to probe for additional binding interactions and to modulate physicochemical properties. Substitutions at the 3-, 4-, or 5-positions can explore different regions of the enzyme's binding site. For example, a hydroxyl group could form a new hydrogen bond, while a fluorine atom could modulate the pKa of the pyrrolidine nitrogen and enhance binding through favorable electrostatic interactions.
The following table illustrates hypothetical SAR data for substitutions on the pyrrolidine ring, assuming a fixed optimal stereochemistry at the C2 position.
Table 2: Hypothetical Inhibitory Activity of this compound Analogues with Substitutions on the Pyrrolidine Scaffold
| Compound | Substituent | Position | Hypothetical IC50 (nM) |
|---|---|---|---|
| 2a | -H | - | 100 |
| 2b | 4-OH | cis | 40 |
| 2c | 4-OH | trans | 150 |
| 2d | 4-F | cis | 60 |
| 2e | 3-CH3 | - | 120 |
| 2f | 5-CH3 | - | 200 |
This table is for illustrative purposes only and does not represent actual experimental data.
This hypothetical data suggests that a cis-4-hydroxyl group might be beneficial, potentially by forming a key hydrogen bond with an amino acid residue in the enzyme's active site. The stereochemistry of the substituent is also crucial, as indicated by the lower activity of the trans-4-hydroxyl analogue.
Derivatization of the Phosphinic Acid Moiety
The phosphinic acid group is a key pharmacophoric element, often acting as a transition-state analogue that coordinates to a metal ion (e.g., zinc) in the active site of metalloenzymes. researchgate.netnih.gov Its acidic nature, however, can limit cell permeability and oral bioavailability.
Derivatization of the phosphinic acid into esters or amides is a common prodrug strategy to mask the acidic group and improve pharmacokinetic properties. These prodrugs are designed to be inactive until they are hydrolyzed in vivo by esterases or other enzymes to release the active phosphinic acid.
Common derivatizations include:
Alkyl esters: Simple methyl or ethyl esters can improve lipophilicity.
Acyloxyalkyl esters: These can offer a more controlled release of the active drug.
Phosphonamidates: Replacing one of the hydroxyl groups with an amino acid ester can create a prodrug that is selectively cleaved in target cells.
The choice of the promoiety is critical and must be carefully selected to ensure efficient cleavage in the desired biological compartment and to avoid the generation of toxic byproducts.
Bioisosteric Replacements of the Phosphinic Acid
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties and biological activity by substituting one functional group with another that has similar spatial and electronic characteristics. In the context of this compound, replacing the phosphinic acid group can significantly impact acidity, lipophilicity, membrane permeability, and metabolic stability. acs.orgupenn.edu
Phosphinic acids are relatively strong acids and are typically ionized at physiological pH, which can limit their ability to cross cellular membranes. nih.gov Various functional groups have been investigated as bioisosteres for phosphonic and phosphinic acids. semanticscholar.org These replacements can be categorized as classical or non-classical isosteres. While specific SAR data for bioisosteric replacement on this compound is not extensively documented, general principles from related compound series can be applied.
Common bioisosteric replacements for the phosphinic acid moiety include:
Carboxylic Acids: While a common acidic group, they differ in geometry (planar vs. tetrahedral) from phosphinic acids. semanticscholar.org
Sulfonic and Sulfinic Acids: These are also non-planar, highly acidic groups that can lead to increased hydrophilicity. semanticscholar.org
Tetrazoles and other acidic heterocycles: These aromatic heterocycles are often used as carboxylic acid bioisosteres and can offer a planar geometry and improved bioavailability compared to more acidic groups. semanticscholar.org
The choice of a bioisostere depends on the specific therapeutic target and desired physicochemical profile. For instance, replacing the phosphinic acid with a less acidic group might enhance cell permeability, which is crucial for reaching intracellular targets. acs.org
| Functional Group | Typical pKa | Geometry | General Characteristics |
| Phosphinic Acid | ~1-3 | Tetrahedral | Highly acidic, polar, potential for strong ionic interactions. semanticscholar.org |
| Carboxylic Acid | ~4-5 | Planar | Moderately acidic, common biological motif. semanticscholar.org |
| Sulfonic Acid | <2 | Tetrahedral | Very strong acid, increases water solubility. semanticscholar.org |
| Tetrazole | ~4-5 | Planar | Acidic, metabolically stable, can improve oral bioavailability. |
| Hydroxamic Acid | ~8-9 | Planar | Moderately acidic, strong metal-chelating properties. |
Esterification and Amidation Effects on Activity
The highly polar nature of the phosphinic acid group can impede its passive diffusion across biological membranes, leading to poor absorption and bioavailability. nih.govnih.gov Esterification and amidation are common prodrug strategies employed to temporarily mask the acidic phosphinate moiety, thereby increasing its lipophilicity and enhancing its ability to traverse cell membranes. nih.govcardiff.ac.uk
Esterification: Converting the phosphinic acid to a phosphinate ester neutralizes the negative charge, creating a less polar variant of the parent compound. nih.gov This modification is designed to be temporary; once inside the target cell, the ester is cleaved by cellular enzymes, such as esterases, to release the active phosphinic acid. mdpi.com This approach has been successfully applied to various phosphonate (B1237965) and phosphinate-containing drug candidates to improve oral bioavailability. nih.govcardiff.ac.uk The choice of the ester promoiety (the alcohol component) can be tuned to control the rate of hydrolysis and the release profile of the active drug. nih.gov
Amidation: Similarly, converting the phosphinic acid to a phosphinic amide can mask the acidic proton and increase lipophilicity. The resulting phosphonamidate can be designed to be cleaved enzymatically within the cell. researchgate.net This strategy is part of the broader effort to create prodrugs for amines and acids to overcome pharmaceutical deficiencies like poor membrane penetration. nih.gov
Table 2: Predicted Effects of Esterification and Amidation on a Generic Phosphinic Acid
| Derivative | Charge at pH 7.4 | Lipophilicity (LogP) | Membrane Permeability | Rationale |
| Parent Phosphinic Acid | Negative | Low | Low | The ionized group limits passive diffusion. nih.gov |
| Ester Prodrug | Neutral | Increased | Increased | Masking the charge enhances lipophilicity. nih.gov |
| Amide Prodrug | Neutral | Increased | Increased | Neutralizing the acidic proton improves membrane crossing. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wright.edunih.gov For analogues of this compound, a QSAR study would aim to identify the key physicochemical properties and structural features that govern their biological effects.
A typical QSAR study involves:
Data Set Compilation: A series of structurally related analogues with experimentally determined biological activities (e.g., IC50 values) is assembled. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. nih.govnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that relates the descriptors to the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model development. nih.gov
For phosphonate-containing compounds, QSAR models have shown that toxicity and inhibitory activity can be influenced by steric and geometric factors. nih.gov In studies on pyrrolidin-2-one derivatives, QSAR models have successfully explained antiarrhythmic activity based on specific structural descriptors, demonstrating the utility of this approach in understanding SAR. nih.govresearchgate.net A QSAR model for this compound analogues could elucidate the relative importance of the phenoxy group, substitutions on the pyrrolidine ring, and the nature of the phosphorus center for biological activity.
Ligand Design Principles for Enhanced Biological Functionality
The rational design of novel analogues of this compound with enhanced biological functionality relies on a synergistic application of SAR insights, bioisosteric replacement strategies, and computational modeling. researchgate.netnih.gov The goal is to optimize potency, selectivity, and pharmacokinetic properties.
Key principles for ligand design include:
Target-Specific Interactions: The pyrrolidine ring, a versatile scaffold in drug discovery, and the phenoxy group likely engage in specific interactions (e.g., hydrogen bonding, hydrophobic, or π-stacking) within the target's binding site. nih.gov Modifications to these moieties should aim to enhance these favorable interactions. For instance, substituting the phenyl ring or the pyrrolidine scaffold can probe the steric and electronic requirements of the binding pocket. nih.govnih.gov
Modulation of Physicochemical Properties: As discussed, the phosphinic acid group dominates the molecule's polarity. Bioisosteric replacement can be used to fine-tune acidity and polarity to balance target engagement with bioavailability. semanticscholar.org A less acidic bioisostere might be chosen if improved central nervous system penetration is desired, whereas a highly charged group might be retained for targets where cell permeability is not a limiting factor.
Prodrug Strategies for Improved Pharmacokinetics: For applications requiring good oral absorption and systemic exposure, ester or amide prodrugs of the phosphinic acid are a viable strategy. nih.govnih.gov This approach temporarily increases lipophilicity to overcome membrane barriers, with subsequent enzymatic cleavage releasing the active drug at or near the site of action.
Integration of Computational Tools: QSAR and pharmacophore modeling can guide the design process. nih.govillinois.edu A validated QSAR model can predict the activity of virtual compounds before synthesis, prioritizing candidates with the highest probability of success. Pharmacophore models can define the essential three-dimensional arrangement of chemical features required for activity, providing a blueprint for designing novel scaffolds. illinois.edu
By systematically applying these principles, medicinal chemists can rationally design and develop next-generation analogues of this compound with superior therapeutic potential.
Q & A
(Basic) What synthetic methodologies are recommended for preparing Phenoxy(pyrrolidin-2-yl)phosphinic acid?
Answer:
this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting pyrrolidin-2-ylphosphinic acid chloride with phenoxy derivatives under anhydrous conditions. For example:
Phosphinic acid chloride activation : React pyrrolidin-2-ylphosphinic acid with thionyl chloride (SOCl₂) to generate the acid chloride intermediate.
Phenoxy coupling : Add phenol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution at the phosphorus center.
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization for isolation.
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC-MS .
(Basic) How can the structural integrity of this compound be validated?
Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm substitution patterns. The pyrrolidine ring protons typically appear as multiplet signals (δ 1.5–3.0 ppm), while the ³¹P resonance for phosphinic acids ranges between δ 15–25 ppm .
- Infrared Spectroscopy (IR) : Identify P=O stretching (~1200 cm⁻¹) and P-O-C (phenoxy) vibrations (~1050 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, and P content within ±0.4% of theoretical values.
(Advanced) What experimental strategies address contradictions in solubility data for phosphinic acid derivatives?
Answer:
Solubility discrepancies (e.g., pH-dependent behavior) require systematic protocols:
pH-controlled solubility assays : Measure solubility in buffered aqueous solutions (pH 2–8) at 25°C, as demonstrated for di-2,4,4-trimethylpentyl phosphinic acid (solubility: 16 μg/mL at pH 2.6 vs. 38 μg/mL at pH 3.7) .
Partition coefficient (log P) determination : Use shake-flask methods with octanol/water phases to assess hydrophobicity.
Temperature-dependent studies : Conduct differential scanning calorimetry (DSC) to correlate thermal stability with solubility trends.
(Advanced) How does the pyrrolidine moiety influence the compound’s reactivity and biological activity?
Answer:
The pyrrolidine ring introduces stereoelectronic effects:
- Steric hindrance : The bicyclic structure restricts rotational freedom, enhancing selectivity in enzyme binding (e.g., urease inhibition via nickel coordination, as seen in bis(aminomethyl)phosphinic acid derivatives with Ki values <200 nM) .
- Hydrogen bonding : The secondary amine in pyrrolidine forms hydrogen bonds with enzyme active sites (e.g., carbonyl groups of Ala170 and Ala366 in S. pasteurii urease) .
Experimental validation : Perform competitive inhibition assays with site-directed mutagenesis of target enzymes.
(Advanced) How can computational modeling optimize the design of phosphinic acid-based enzyme inhibitors?
Answer:
Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses of this compound in enzyme active sites (e.g., urease, metalloproteases). Focus on interactions between the phosphinate group and metal ions (Ni²⁺, Zn²⁺).
Molecular dynamics (MD) : Simulate stability of enzyme-inhibitor complexes over 100 ns trajectories to assess residence time.
QSAR modeling : Corrogate substituent effects (e.g., phenoxy vs. pyridinylmethyl groups) on inhibitory potency using Hammett σ constants .
(Advanced) What strategies resolve conflicting data in phosphinic acid coordination chemistry?
Answer:
Conflicts in metal-ligand stoichiometry or binding modes require:
Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd) and stoichiometry (n) under varying pH and ionic strength.
X-ray crystallography : Resolve 3D structures of metal complexes (e.g., Ni²⁺ or Co²⁺ adducts) to confirm coordination geometry.
Comparative studies : Benchmark against structurally analogous compounds (e.g., CYANEX272, a bis(alkyl)phosphinic acid extractant) to identify trends in ligand efficiency .
(Basic) What safety protocols are critical for handling phosphinic acid derivatives?
Answer:
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks of volatile intermediates (e.g., SOCl₂).
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite.
Reference : NFPA guidelines for corrosive substances .
(Advanced) How can spectroscopic methods differentiate phosphinic acid derivatives from phosphonic or phosphoric acids?
Answer:
- ³¹P NMR : Phosphinic acids (δ 15–25 ppm) vs. phosphonic (δ 20–30 ppm) and phosphoric acids (δ 0–5 ppm).
- Mass spectrometry (MS) : Characterize molecular ion peaks (e.g., [M-H]⁻ for phosphinic acids) and fragment patterns (e.g., loss of phenoxy groups).
- X-ray photoelectron spectroscopy (XPS) : Distinguish P oxidation states (P³⁺ in phosphinic acids vs. P⁵⁺ in phosphoric acids) .
Notes
- Advanced questions emphasize mechanistic studies, data reconciliation, and computational modeling.
- Basic questions focus on synthesis, characterization, and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
